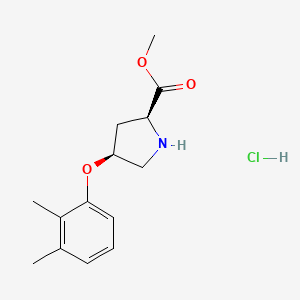
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
描述
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO3 and its molecular weight is 285.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₄H₁₉ClNO₃
- Molecular Weight : 276.76 g/mol
- CAS Number : 1217671-82-3
- MDL Number : MFCD08688231
Pharmacological Profile
The biological activity of this compound is primarily associated with its potential as an inhibitor in various biological pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : In vitro assays have indicated that this compound could inhibit the proliferation of certain cancer cell lines, potentially due to its interaction with cellular signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown activity against specific bacterial strains, indicating a possible role as an antimicrobial agent.
- Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound, particularly in relation to cholinergic systems and acetylcholinesterase inhibition.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain. This mechanism is particularly relevant for neurodegenerative conditions like Alzheimer's disease.
- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by modulating ROS levels, contributing to its potential antioxidant properties.
Case Studies and Experimental Results
-
Antitumor Activity :
- A study utilizing MTT assays demonstrated that this compound exhibited significant growth inhibition against various tumor cell lines. The IC50 values indicated effective concentrations for therapeutic potential.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 10 -
Antimicrobial Efficacy :
- The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a zone of inhibition suggesting antimicrobial properties.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 12 Escherichia coli 10 -
Neuroprotective Studies :
- In vivo studies on animal models suggested that treatment with the compound improved cognitive function and reduced markers of neuroinflammation.
属性
IUPAC Name |
methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-9-5-4-6-13(10(9)2)18-11-7-12(15-8-11)14(16)17-3;/h4-6,11-12,15H,7-8H2,1-3H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYWUHWVIUXLJJ-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC(NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















